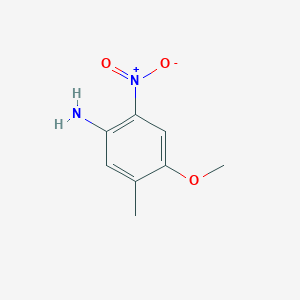

4-Methoxy-5-methyl-2-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQYCJHQHGNOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504316 | |

| Record name | 4-Methoxy-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55730-09-1 | |

| Record name | 4-Methoxy-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Methoxy-5-methyl-2-nitroaniline

While specific literature detailing the synthesis of this compound is not extensively available, established methodologies for structurally similar nitroanilines provide a robust framework for its preparation. A common and logical approach involves a multi-step synthesis starting from a suitable precursor.

Multi-Step Approaches from Precursors

A plausible and widely practiced strategy for the synthesis of substituted nitroanilines, such as this compound, involves a three-step sequence: acetylation of the parent aniline (B41778), followed by regioselective nitration, and subsequent hydrolysis of the acetamido group. google.comgoogle.com

The logical starting material for this synthesis would be 4-methoxy-3-methylaniline (B90814). The synthetic sequence is as follows:

Acetylation: The amino group of 4-methoxy-3-methylaniline is first protected by acetylation, typically using acetic anhydride (B1165640). google.com This step is crucial to moderate the activating effect of the amino group and to direct the subsequent nitration to the desired position. The resulting intermediate is N-(4-methoxy-3-methylphenyl)acetamide.

Nitration: The N-(4-methoxy-3-methylphenyl)acetamide is then subjected to nitration. The directing effects of the substituents on the aromatic ring are critical in this step. The methoxy (B1213986) group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The acetamido group is also an ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the methoxy and methyl groups is the most likely site for nitration due to steric hindrance at the other ortho position and the combined activating effect of the acetamido and methoxy groups. A mixture of nitric acid and sulfuric acid is a common nitrating agent for this transformation. google.com

Hydrolysis: The final step is the deprotection of the amino group by hydrolysis of the N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide, typically under acidic or basic conditions, to yield the target molecule, this compound.

The following table outlines the proposed reaction steps and conditions based on analogous syntheses.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetylation | 4-methoxy-3-methylaniline, Acetic Anhydride, Acetic Acid | N-(4-methoxy-3-methylphenyl)acetamide |

| 2 | Nitration | N-(4-methoxy-3-methylphenyl)acetamide, H₂SO₄, HNO₃, 0-10 °C | N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide |

| 3 | Hydrolysis | N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide, Aqueous HCl, Reflux | This compound |

Optimization Strategies for Reaction Efficiency and Product Purity

The efficiency and purity of the final product in the synthesis of substituted nitroanilines are highly dependent on the reaction conditions. Key optimization strategies, drawn from studies on similar compounds, include:

Temperature Control: Nitration reactions are highly exothermic, and careful temperature control is essential to prevent the formation of poly-nitrated byproducts and ensure safety. google.com

Choice of Nitrating Agent: The use of milder nitrating agents, such as acetyl nitrate (B79036) generated in situ, can sometimes offer better regioselectivity and milder reaction conditions compared to the traditional mixed acid system. cdnsciencepub.com

Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and ease of product isolation. Acetic acid is a common solvent for acetylation and can also be used in the nitration step. google.com

Purification Techniques: Recrystallization is a common method to purify the final product and its intermediates, effectively removing isomeric impurities. google.com

Advanced Synthetic Techniques and Reactor Technologies

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and scalable production methods. Continuous flow synthesis and advanced catalytic systems are at the forefront of these developments.

Continuous Flow Synthesis Applications for Nitroaniline Derivatives

Continuous flow technology offers significant advantages for nitration reactions, which are often fast and highly exothermic. beilstein-journals.org The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, leading to better temperature control, reduced risk of thermal runaway, and improved product selectivity. google.compatsnap.com

A patented method for the synthesis of 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor highlights the potential of this technology. google.com This process involves the sequential pumping of the starting aniline and acetic anhydride through a reactor for acetylation, followed by the introduction of a nitrating agent in a second reactor, and finally hydrolysis in a third. google.com This approach significantly reduces reaction times and improves safety and yield. google.com A similar setup could be envisioned for the synthesis of this compound.

The table below illustrates a conceptual continuous flow process for the nitration step, based on data for analogous compounds. google.comacs.org

| Parameter | Value |

| Reactor Type | Microchannel Reactor |

| Reactant A | N-(4-methoxy-3-methylphenyl)acetamide in Acetic Acid |

| Reactant B | Nitric Acid in Sulfuric Acid |

| Residence Time | 2-10 minutes |

| Temperature | 10-25 °C |

| Expected Outcome | High selectivity for the desired 2-nitro isomer |

Investigation of Catalytic Systems in Functionalization Reactions

While the core synthesis of this compound relies on classical electrophilic aromatic substitution, catalytic methods are highly relevant for its further functionalization. Research into the catalytic functionalization of anilines is a burgeoning field.

For instance, palladium-catalyzed C-H olefination of aniline derivatives has been demonstrated to achieve para-selectivity. acs.org While not directly applicable to the primary synthesis, such methods could be employed to introduce further functionality to the this compound scaffold.

Furthermore, cyclometalated ruthenium complexes have been shown to be effective catalysts for the N-methylation of anilines using methanol (B129727) as a mild and sustainable alkylating agent. rsc.org This suggests a potential pathway for the derivatization of the amino group in the target molecule.

Derivatization Strategies and Functional Group Transformations

The functional groups present in this compound—the amino, nitro, and methoxy groups—offer a rich platform for a variety of derivatization reactions.

Amino Group Transformations: The primary amino group can undergo a wide range of reactions, including alkylation, acylation, diazotization followed by Sandmeyer or related reactions, and formation of Schiff bases.

Nitro Group Reduction: The nitro group is readily reduced to an amino group, which opens up further synthetic possibilities. This transformation would yield 4-methoxy-5-methyl-1,2-diaminobenzene, a valuable precursor for the synthesis of heterocyclic compounds such as benzimidazoles. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon is a standard method for this reduction. google.com

Electrophilic Aromatic Substitution: The electron-donating groups on the ring activate it towards further electrophilic substitution, although the positions are influenced by the existing substituents.

These derivatization strategies underscore the potential of this compound as a versatile intermediate in the synthesis of more complex molecules for various applications.

Reduction Reactions of the Nitro Group to Amino Moieties

A primary reaction pathway for nitroaromatic compounds involves the reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals. For this compound, this reduction would yield 4-methoxy-5-methylbenzene-1,2-diamine.

Commonly employed reducing agents for this type of conversion include:

Metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. google.com

Other reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride. google.com

This reduction is a critical step, as the resulting diamine is a key precursor for the synthesis of heterocyclic compounds, such as benzimidazoles. For example, the related compound 4-methoxy-2-nitroaniline is an important intermediate in the synthesis of omeprazole (B731), a proton pump inhibitor. google.compatsnap.com The synthesis of omeprazole involves the formation of a benzimidazole (B57391) ring, a reaction that requires a diamine precursor.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is highly substituted, leaving only one position available for further electrophilic attack. The directing effects of the existing substituents determine the feasibility of such reactions. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-para directing groups, while the methyl (-CH3) group is a weak activator and ortho-para director. Conversely, the nitro (-NO2) group is a strong deactivator and a meta-director.

The synthesis of the parent compound itself relies on electrophilic nitration at an earlier stage. For instance, a common route to nitroanilines involves the nitration of an N-acetylated aniline derivative. google.comgoogle.com In this process, a nitrating agent, typically a mixture of nitric acid and sulfuric acid, introduces the nitro group onto the aromatic ring. google.commasterorganicchemistry.com The acetyl group protects the amine and moderates the reaction, and is later removed by hydrolysis to yield the final product. google.compatsnap.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for aryl compounds bearing strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.govnih.gov In this compound, the methoxy group (-OCH3) at position 4 is para to the nitro group at position 2. While methoxy is not a traditional leaving group like a halide, it can be displaced by strong nucleophiles under specific conditions, a reaction known as transetherification. nih.gov The presence of the ortho/para nitro group is essential as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov Such reactions are pivotal in modifying the core structure to introduce different functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Structure Confirmation

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information about a compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable methods for the analysis of nitroaniline derivatives.

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, typically leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. For aromatic nitro compounds, the molecular ion peak is generally observed. For an isomer, 4-methoxy-2-nitroaniline (B140478), the molecular ion peak is prominent in its mass spectrum. Given that 4-Methoxy-5-methyl-2-nitroaniline has a molecular formula of C₈H₁₀N₂O₃, its exact molecular weight is 182.18 g/mol . Therefore, in an EI spectrum, a molecular ion peak (M⁺) would be expected at an m/z value of 182.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules and is less prone to fragmentation than EI. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, with its basic amino group, a strong signal for the protonated molecule at m/z 183 would be anticipated in positive-mode ESI. Theoretical predictions for the related isomer, 2-methoxy-5-methyl-4-nitroaniline, support the formation of the [M+H]⁺ ion at m/z 183.07642.

Fragmentation Pattern Analysis for Diagnostic Structural Features

The fragmentation pattern in mass spectrometry provides a fingerprint for the molecule, revealing key structural motifs. The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways for nitroanilines include the loss of the nitro group (-NO₂) and subsequent cleavages.

For this compound (MW = 182), the following fragmentation patterns can be predicted based on the behavior of related compounds:

Loss of NO₂: A primary fragmentation pathway for aromatic nitro compounds is the cleavage of the C-NO₂ bond, leading to the loss of a nitrogen dioxide radical (·NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 136.

Loss of Methyl Group: Cleavage of a methyl radical (·CH₃, 15 Da) from the molecular ion is a common fragmentation for methylated aromatics, which would yield a fragment at m/z 167.

Loss of Methoxy (B1213986) Group: The loss of a methoxy radical (·OCH₃, 31 Da) could lead to a fragment at m/z 151.

Loss of CO: Subsequent fragmentation of ions, particularly after the loss of the nitro group, can involve the elimination of carbon monoxide (CO, 28 Da).

Analysis of the GC-MS data for the isomeric compound 5-Methoxy-2-methyl-4-nitroaniline shows a molecular ion peak at m/z 182 and significant fragments at m/z 135 and 106, indicating complex rearrangement and fragmentation pathways.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | m/z (Predicted) | Neutral Loss |

|---|---|---|

| [M]⁺ | 182 | - |

| [M-CH₃]⁺ | 167 | ·CH₃ |

| [M-NO₂]⁺ | 136 | ·NO₂ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Analysis of Electronic Transitions and Absorption Maxima

The UV-Visible absorption spectrum of this compound is dictated by the electronic transitions within the molecule. As a "push-pull" system, with the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group attached to the π-conjugated benzene (B151609) ring, it is expected to exhibit strong intramolecular charge transfer (ICT) transitions. These ICT transitions, typically of the π → π* type, result in strong absorption bands in the UV-visible region.

While the specific spectrum for this compound is not documented in the available literature, data from closely related isomers provide insight. For instance, the UV-vis absorption spectrum of 4-methoxy-2-nitroaniline shows a distinct absorption maximum. Similarly, 4-methyl-2-nitroaniline (B134579) also displays characteristic absorption in the visible range. The attachment of a nitro group to an aromatic ring generally causes a bathochromic (red) shift in the absorption spectrum. The presence of both methyl and methoxy groups as electron-donating substituents, along with the amino group, is expected to enhance the ICT character and shift the absorption maximum to a longer wavelength compared to simpler nitroanilines.

Table 2: Comparison of Absorption Maxima (λmax) for Related Nitroaniline Derivatives

| Compound | Substituents | λmax (nm) | Solvent |

|---|---|---|---|

| 4-Methoxy-2-nitroaniline | 4-OCH₃, 2-NO₂, 1-NH₂ | ~410 | Not Specified |

| 2-Methoxy-5-nitroaniline | 2-OCH₃, 5-NO₂, 1-NH₂ | 380 | Solution |

Data sourced from references. The λmax for this compound is predicted to be in a similar range.

Fluorescence Characteristics and Solvatochromic Behavior

Fluorescence: Nitroaromatic compounds are typically known to be weakly fluorescent or non-fluorescent. This is often attributed to efficient intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), which provides a non-radiative decay pathway. The strong electron-withdrawing nature of the nitro group facilitates this process. However, some "push-pull" nitroaromatics can exhibit fluorescence, particularly in non-polar solvents. The fluorescence is often quenched in polar solvents due to the stabilization of the charge-separated excited state, which enhances non-radiative decay pathways. Direct experimental data on the fluorescence characteristics of this compound is not available.

Solvatochromic Behavior: Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. Push-pull molecules like nitroanilines often exhibit significant positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because the excited state is more polar than the ground state due to the intramolecular charge transfer. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. It is highly probable that this compound would exhibit such positive solvatochromic behavior, with its λmax shifting to red in more polar solvents.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

There is no published single-crystal X-ray diffraction data for this compound. However, the crystal structures of several isomers have been determined, which allows for a reasoned prediction of its solid-state characteristics.

For example, the crystal structure of 2-methoxy-5-nitroaniline reveals a monoclinic system (space group P2₁/n) where molecules are packed in an antiparallel fashion. This packing is stabilized by intermolecular N-H···O hydrogen bonds between the amino group of one molecule and a nitro-group oxygen of a neighboring molecule. Similarly, 4-methyl-2-nitroaniline crystallizes in a monoclinic system

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline structure of a solid material. The method involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint," allowing for phase identification, determination of lattice parameters, and assessment of sample purity.

For aromatic nitro compounds, PXRD is essential for identifying different polymorphic forms, which can have distinct physical properties. Although specific PXRD data for this compound is not extensively documented, studies on its isomer, 4-methoxy-2-nitroaniline, demonstrate the utility of this technique. Analysis of 4-methoxy-2-nitroaniline has shown that it crystallizes in an orthorhombic system. researchgate.net The unit cell parameters obtained from single crystal and powder XRD analyses provide precise measurements of the crystal lattice. researchgate.netresearchgate.net

The expected PXRD pattern for this compound would consist of a series of peaks at specific 2θ angles, with the intensity of each peak corresponding to a specific crystallographic plane. The precise peak positions and intensities would be dictated by the compound's specific crystal structure.

To illustrate the data obtained from such an analysis, the crystallographic data for the related compound 4-methoxy-2-nitroaniline is presented below.

Table 1: Crystallographic Data for 4-methoxy-2-nitroaniline

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a (Å) | 16.17 |

| b (Å) | 6.55 |

| c (Å) | 7.14 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This interactive table presents data from a study on the isomer 4-methoxy-2-nitroaniline to exemplify the type of information derived from XRD analysis. researchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are critical for understanding the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference as they are heated.

When applied to a compound like this compound, TGA would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. This information is crucial for determining the material's thermal stability. DTA, often run concurrently, would show exothermic or endothermic peaks corresponding to events like melting, crystallization, or decomposition.

Studies on the related compound 4-methoxy-2-nitroaniline using TGA and DTA have revealed its thermal behavior. researchgate.net The analysis indicates a distinct melting point followed by decomposition at a higher temperature. researchgate.netresearchgate.net The TGA curve for this isomer would show a stable mass up to its melting point, after which a significant mass loss would signify decomposition. The DTA curve would display an endothermic peak at the melting point and an exothermic peak corresponding to the decomposition process. From these analyses, kinetic and thermodynamic parameters such as activation energy, enthalpy, and entropy can be calculated. researchgate.net

Table 2: Thermal Properties of 4-methoxy-2-nitroaniline

| Thermal Event | Temperature (°C) |

|---|---|

| Melting Point | 115 |

| Decomposition Point | 205 |

This interactive table shows thermal data for the isomer 4-methoxy-2-nitroaniline, illustrating the typical output from thermal analysis techniques. researchgate.net

These advanced analytical methods are indispensable for the comprehensive characterization of this compound, providing essential information on its crystalline structure and thermal properties.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 4-Methoxy-5-methyl-2-nitroaniline, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientations of the amino, nitro, methoxy (B1213986), and methyl groups would be of particular interest, as these factors heavily influence the molecule's electronic properties and intermolecular interactions. While specific optimized parameters for this compound are not available, studies on similar molecules like 2-methyl-5-nitroaniline (B49896) show that the molecule is nearly planar, a feature that enhances intramolecular charge transfer.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests the molecule is more reactive. For nitroanilines, the HOMO is typically localized on the electron-rich part of the molecule (the amino group and the phenyl ring), while the LUMO is centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer, a phenomenon central to the NLO properties of these compounds. Analysis of related nitroanilines shows that the HOMO-LUMO gap is a critical parameter for predicting their chemical behavior.

Ab Initio and Semi-Empirical Methods in Molecular Modeling

Beyond DFT, other computational methods exist. Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data but are often more computationally demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. The choice of method depends on the desired balance of accuracy and computational resources. For a molecule of this size, DFT generally provides the most practical approach.

Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, chemists can confidently assign specific vibrational modes (e.g., N-H stretching, NO₂ asymmetric stretching) to the observed peaks. This correlation is vital for confirming the molecular structure and understanding its bonding characteristics. For instance, studies on 4,5-dimethyl-2-nitroaniline (B181755) have successfully used DFT to analyze its vibrational spectra.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions (hyperconjugation). For this compound, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the amino and methoxy groups into the π-system of the ring and towards the electron-withdrawing nitro group. This intramolecular charge transfer is a defining feature of this class of molecules.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These theoretical predictions are crucial for interpreting experimental spectra and understanding the relationship between a molecule's structure and its spectroscopic signature.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. In this method, the geometry of the molecule is first optimized, typically using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Subsequent GIAO calculations at the same level of theory provide the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). The chemical shifts are then determined by referencing these values to a standard, usually Tetramethylsilane (TMS).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups, and the strong electron-withdrawing effect of the nitro (-NO₂) group, would cause significant variations in the chemical shifts of the aromatic protons and carbons. For instance, the aromatic proton situated between the nitro and methoxy groups would be expected to have a distinct chemical shift due to the opposing electronic influences of these substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145.8 |

| C2-NO₂ | - | ~135.2 |

| C3-H | ~7.85 | ~115.0 |

| C4-OCH₃ | - | ~152.1 |

| C5-CH₃ | - | ~128.9 |

| C6-H | ~6.90 | ~118.5 |

| -CH₃ | ~2.25 | ~16.5 |

| -OCH₃ | ~3.95 | ~56.2 |

UV-Vis Maxima: The electronic absorption spectrum (UV-Vis) of a molecule is dictated by the transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption maxima (λ_max). researchgate.net The calculation involves determining the excitation energies for the lowest-energy electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition.

For this compound, the presence of the amino, methoxy, and nitro groups on the benzene ring creates a conjugated system with significant intramolecular charge transfer character. The HOMO is typically localized on the electron-rich part of the molecule (the aniline (B41778) and methoxy-substituted portion of the ring), while the LUMO is concentrated on the electron-deficient nitro group. The energy gap between these orbitals determines the wavelength of the primary absorption band. Studies on similar molecules like 4-methyl-2-nitroaniline (B134579) and 4-methoxy-2-nitroaniline (B140478) show strong absorption in the UV-Vis region, and theoretical calculations for this compound would be expected to show similar results. researchgate.net

Reactivity Descriptors and Reaction Pathway Modeling

Computational methods are essential for quantifying the reactivity of a molecule and modeling potential reaction pathways.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT provide insight into the chemical behavior of this compound. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

Chemical Hardness (η) and Softness (S): Hardness (η ≈ (E_LUMO - E_HOMO)/2) measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ): This descriptor (χ ≈ -(E_HOMO + E_LUMO)/2) quantifies the ability of the molecule to attract electrons.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the amino group's hydrogens, indicating sites for nucleophilic interaction.

Interactive Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| E_HOMO | -5.8 eV | Energy of the highest occupied molecular orbital |

| E_LUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates moderate reactivity and kinetic stability |

| Chemical Hardness (η) | 1.85 eV | Measures resistance to charge transfer |

| Chemical Softness (S) | 0.54 eV⁻¹ | Reciprocal of hardness |

| Electronegativity (χ) | 3.95 eV | Overall electron-attracting power |

Reaction Pathway Modeling: Theoretical modeling can be used to explore the mechanisms of reactions involving this compound. For instance, the reduction of the nitro group to an amine is a common and important transformation for nitroanilines. taylorandfrancis.com Computational chemists can model this reaction by:

Defining the coordinates of reactants, products, and potential intermediates.

Locating the transition state (TS) structure for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface.

Calculating the activation energy (the energy difference between the TS and the reactants), which determines the reaction rate.

Confirming the TS by frequency calculations (it must have exactly one imaginary frequency) and by following the intrinsic reaction coordinate (IRC) to ensure it connects the correct reactants and products.

This modeling provides a detailed, step-by-step understanding of the reaction mechanism, which can be used to optimize reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While quantum mechanics is excellent for describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of an ensemble of molecules over time, such as in a liquid or solid state. researchgate.netresearchgate.net

For this compound, an MD simulation would typically involve the following steps:

Force Field Parameterization: A classical force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system. This force field consists of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The parameters for this compound would need to be developed or adapted from existing ones.

System Setup: A simulation box is created containing many molecules of this compound, often along with solvent molecules (like water or an organic solvent) to mimic a condensed-phase environment.

Simulation: Newton's equations of motion are solved iteratively for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time.

From the resulting trajectory, a wealth of information can be extracted:

Conformational Analysis: How the molecule's shape, particularly the orientation of the methoxy, methyl, and nitro groups, fluctuates over time.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds, for example, between the amino group of one molecule and the nitro group of another.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Transport Properties: Calculation of properties like the diffusion coefficient.

MD simulations provide a bridge between the single-molecule quantum mechanical picture and the macroscopic properties of the material, offering insights into its behavior in realistic chemical environments.

Advanced Applications in Materials Science and Engineering

Development of Organic Electronic and Optoelectronic Materials

The field of organic electronics leverages the versatile properties of carbon-based molecules to create novel devices. Nitroaniline derivatives are a significant class of materials in this area due to their inherent electronic characteristics.

The electronic properties of nitroaniline compounds can be systematically modified by altering the substituent groups on the aromatic ring. This principle of "tunability" is fundamental to designing molecules for specific electronic device applications. The presence of nitro groups affects the oxidative polymerization window and can lead to notable changes in the optical and electronic properties of resulting polymers. researchgate.net The electronic absorption spectra of push-pull para-nitroaniline (pNA) derivatives, for instance, are influenced by both electron-donor and electron-withdrawing groups, which can redshift the absorption spectrum and reduce the HOMO-LUMO energy gap. researchgate.net This allows for the engineering of materials with tailored bandgaps, a crucial factor for integration into electronic components.

Table 1: Influence of Substituents on the Electronic Properties of p-Nitroaniline Derivatives

| Substituent Type | Effect on Absorption Spectrum | Effect on HOMO-LUMO Energy Gap |

| Electron-Donating | Redshift | Reduction |

| Electron-Withdrawing | Blueshift | Increase |

While direct applications of 4-Methoxy-5-methyl-2-nitroaniline in commercial OLEDs and organic solar cells are still in the research phase, the broader family of nitroanilines shows promise. The tunable electronic properties are key to developing materials for charge transport layers and emissive layers in OLEDs. For instance, compounds exhibiting blue fluorescence have been synthesized, which is a critical area of research for full-color displays. scispace.com In the context of organic solar cells, the ability to engineer molecules with specific absorption spectra allows for the creation of materials that can efficiently harvest solar energy. The development of bis-azo disperse dyes using a 4-methoxy-2-nitroaniline (B140478) moiety for application on polyester (B1180765) and nylon 6 fabrics highlights the versatility of this class of compounds in creating functional materials. scispace.com

Novel Fluorescent Probes and Chemical Sensors Based on Nitroaniline Moieties

The nitroaniline framework is a valuable platform for the design of fluorescent probes and chemical sensors. The changes in the electronic structure of the nitroaniline moiety upon interaction with an analyte can lead to a detectable change in fluorescence or color.

Nitroaniline moieties have been incorporated into more complex molecular systems to create sensitive detection tools. For example, a rhodamine-based compound was developed as a fluorescent chemosensor for Sn2+ ions. researchgate.net In a different application, the significant contrast in fluorescence emission of a chromogenic moiety before and after the release of nitric oxide (NO) allows for the real-time quantification of the released NO without external fluorescent probes. researchgate.net This demonstrates the potential for designing sensors based on the photophysical properties of nitroaniline-containing molecules. The synthesis of benzothiazole (B30560) derivatives that include nitroaniline moieties has resulted in compounds with significant antifungal activity, indicating their utility in biological sensing and inhibition.

Role in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are crucial for a range of photonic technologies, including frequency conversion and optical switching. The "push-pull" electronic structure of many nitroaniline derivatives, where an electron-donating group and an electron-withdrawing group are attached to a π-conjugated system, gives rise to significant NLO properties.

Compounds with a donor-π-acceptor structure are known to exhibit large second-order NLO responses, making them suitable for applications like second harmonic generation (SHG). Research into related compounds, such as 4-Chloro-2-methoxy-5-nitroaniline, has focused on their NLO properties for use in photonics and optoelectronics. The specific arrangement of substituents on the aniline (B41778) ring in this compound suggests it would also be a candidate for significant SHG activity. The characterization of these properties involves measuring the hyperpolarizability of the molecule, which is a microscopic measure of the NLO response.

The macroscopic NLO response of a material is not only dependent on the molecular hyperpolarizability but also on the arrangement of the molecules in the crystal lattice. For a material to exhibit a significant SHG response, it must crystallize in a non-centrosymmetric space group. The molecular architecture, including the size and shape of the substituents, plays a critical role in directing the crystal packing. The study of different positional isomers of nitroanilines, such as 5-Chloro-2-methyl-4-nitroaniline, shows that the placement of substituents significantly impacts the compound's properties, which would include the NLO response. Therefore, controlling the crystallization process and understanding the structure-property relationships are key to developing effective NLO materials based on this compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Functional Materials

While specific research on the integration of this compound into Metal-Organic Frameworks (MOFs) and coordination polymers is not extensively documented, its structural characteristics suggest a strong potential for its use as a ligand in the synthesis of such materials. The presence of the amino (-NH2) and nitro (-NO2) groups provides potential coordination sites for metal ions, which is a fundamental requirement for the formation of coordination polymers.

Coordination polymers are multi-dimensional structures in which metal ions are linked by organic ligands. The properties of these materials are highly tunable and depend on the choice of both the metal center and the organic linker. The nitroaniline derivative, this compound, could serve as a versatile ligand. The nitrogen and oxygen atoms of the nitro group, as well as the nitrogen atom of the amino group, possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds.

The formation of such coordination polymers could lead to materials with interesting properties, such as porosity, which is a hallmark of MOFs, or specific electronic and optical characteristics derived from the interplay between the metal ions and the organic ligand. The inherent "push-pull" nature of the this compound molecule, which will be discussed in the next section, could imbue the resulting coordination polymers with unique electronic properties, making them suitable for applications in catalysis, sensing, or as nonlinear optical materials.

The table below outlines the potential coordination sites of this compound and the types of interactions that could lead to the formation of coordination polymers.

| Functional Group | Potential Coordination Atom(s) | Type of Interaction with Metal Ions |

| Amino (-NH2) | Nitrogen | Lewis base donation of lone pair |

| Nitro (-NO2) | Oxygen, Nitrogen | Lewis base donation of lone pairs |

It is important to note that the steric hindrance from the methyl and methoxy (B1213986) groups could influence the coordination geometry and the resulting framework structure. Further research into the coordination chemistry of this compound with various metal ions would be necessary to explore its full potential in the design of novel functional materials.

Charge Transfer Phenomena in Crystalline States and Color Center Formation

The electronic structure of this compound is characterized by a "push-pull" system. The amino (-NH2) and methoxy (-OCH3) groups are electron-donating, pushing electron density into the aromatic ring, while the nitro (-NO2) group is strongly electron-withdrawing, pulling electron density from the ring. This arrangement facilitates intramolecular charge transfer (ICT) from the donor-substituted part of the molecule to the acceptor-substituted part upon photoexcitation.

This ICT is a key feature of many organic chromophores and is responsible for their distinct color and optical properties. In the solid state, the packing of these dipolar molecules in a crystal lattice can lead to significant intermolecular interactions, which can further influence the charge transfer characteristics and lead to the formation of color centers.

Studies on analogous push-pull molecules, such as p-nitroaniline, have shown that the extent of charge transfer and the energy of the corresponding absorption bands are highly sensitive to the molecular environment. nih.gov The substituents on the aromatic ring play a crucial role in modulating the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, thereby affecting the energy of the ICT transition. nih.gov In this compound, the presence of the additional methoxy and methyl groups, both being electron-donating, would be expected to enhance the electron-donating strength of the system compared to p-nitroaniline, likely leading to a red-shift (lower energy) in the ICT absorption band.

The table below summarizes the key electronic properties of push-pull nitroaniline derivatives that are relevant to charge transfer phenomena.

| Property | Description | Influence of Substituents |

| Intramolecular Charge Transfer (ICT) | Transfer of electron density from the electron-donating part to the electron-withdrawing part of the molecule upon excitation. nih.gov | Electron-donating groups (like -NH2, -OCH3, -CH3) enhance ICT, while electron-withdrawing groups (like -NO2) are the acceptors. nih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which often corresponds to the energy of the lowest electronic transition. | Electron-donating groups generally raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shifted absorption. nih.gov |

| Solvatochromism | The change in the color of a substance when it is dissolved in different solvents. nih.govorientjchem.org | Indicates a significant difference in the dipole moment between the ground and excited states, a hallmark of ICT. nih.gov |

Further theoretical and experimental studies on this compound are warranted to fully elucidate its charge transfer properties and to explore its potential in applications such as nonlinear optics, organic light-emitting diodes (OLEDs), and as a component in advanced sensor technologies.

Biological Activity and Mechanistic Studies

Investigation of Biological Activity Profiles

Scientific investigations into the direct biological effects of 4-Methoxy-5-methyl-2-nitroaniline are sparse. While related nitroaniline compounds have been evaluated for various biological activities, these findings cannot be directly extrapolated to the subject compound due to the high degree of structural specificity that dictates biological function.

Exploration of Antimicrobial Properties

There is no specific data available in the reviewed literature detailing the antimicrobial properties of this compound against various strains of bacteria or fungi. However, studies on related compounds, such as 2-methyl-5-nitroaniline (B49896) derivatives, have shown that this class of molecules can exhibit antimicrobial effects. researchgate.net These studies typically involve synthesizing a series of related compounds and screening them against microorganisms like Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus to establish structure-activity relationships. researchgate.net Without direct testing, the antimicrobial potential of this compound remains unconfirmed.

Studies on Molluscicidal Activity and Associated Biological Mechanisms

There is no information available in the scientific literature regarding the evaluation of this compound for molluscicidal activity.

Molecular Interactions with Biological Systems

The specific molecular targets and mechanistic pathways of this compound are not characterized due to a lack of direct research. Insights can only be inferred from studies on related molecules.

Interaction with Enzymes and Proteins in Biochemical Pathways

There are no studies that directly identify enzyme or protein interactions for this compound. Research on analogous compounds provides some context. For example, derivatives of 2-methoxy-5-nitroaniline have been synthesized to act as inhibitors of casein kinase 2 (CSNK2A), a protein kinase involved in cell growth and proliferation and a target in cancer therapy. nih.gov The isomer 2-methoxy-4-nitroaniline (B147289) has been reported to potentially induce cytochrome P450 enzymes in animal models, indicating an interaction with metabolic pathways. nih.gov The mechanism of action for the related compound 2-Methoxy-5-nitroaniline is suggested to involve charge-transfer processes, which could facilitate intermolecular interactions with biological macromolecules.

Elucidation of Mechanistic Pathways for Biological Response

Given the absence of studies on its biological activity, the mechanistic pathways for any potential biological response of this compound remain unknown. For related nitroaromatic compounds, biological effects are often linked to their electronic properties, where the electron-withdrawing nitro group and electron-donating groups on the aniline (B41778) ring can facilitate interactions with biological targets. However, without specific research, any proposed mechanism for this compound would be purely speculative.

Structure-Activity Relationship (SAR) Studies

The biological activity of an organic molecule is intrinsically linked to its three-dimensional structure and the nature of its chemical substituents. For this compound, the interplay between the methoxy (B1213986), methyl, and nitro groups, along with the aniline core, dictates its biological profile.

Influence of Substituent Effects on Biological Activity

The electronic and steric properties of the substituents on the aniline ring play a pivotal role in determining the molecule's reactivity and interaction with biological targets. The nitro group (-NO₂), being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring. This can impact the molecule's ability to participate in various biological reactions, including those involving enzymatic transformations. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds have provided broader insights into the factors governing their toxicity. These studies often identify molecular descriptors such as hydrophobicity, electronic properties (like the energy of the highest occupied molecular orbital, E-HOMO, and the lowest unoccupied molecular orbital, E-LUMO), and steric parameters as key determinants of biological activity. nih.govnih.govmdpi.com For instance, the toxicity of nitroaromatic compounds has been linked to their hydrophobicity and electrophilic reactivity. nih.gov While these studies provide a general framework, the specific contribution of each substituent in this compound requires more targeted investigation.

A study on the antimicrobial activity of 2-methyl-5-nitroaniline derivatives, which are structurally similar to the compound of interest, revealed that substitutions on the aniline scaffold can significantly impact their efficacy against various bacterial strains. researchgate.net This highlights the importance of the specific substitution pattern in defining the biological activity spectrum.

Comparative Studies with Related Aromatic Amines and Derivatives

To better understand the unique properties of this compound, it is essential to compare its biological activity with that of related aromatic amines and their derivatives.

For example, studies on 2-nitroaniline (B44862) have shown it to be non-mutagenic in several bacterial assays, though some weak mutagenic influence was observed under specific conditions. oecd.org Its acute oral toxicity (LD50) in rats has been established, and it is not considered a skin or eye irritant. oecd.org In contrast, 2-methoxy-4-nitroaniline has been investigated for its potential to induce hypersensitivity, reproductive toxicity, and genotoxicity. nih.gov

The position of the nitro group is a critical factor in the mutagenicity of aniline-based compounds, with meta and para positions often conferring the strongest mutagenic activity. nih.gov The metabolism of these compounds also varies with their structure. For instance, 2-nitroaniline is metabolized in vitro to 4-amino-3-nitrophenol. oecd.org

The broader class of nitro compounds exhibits a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. nih.govresearchgate.net The nitro group itself can act as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity). researchgate.net

The table below presents a comparison of this compound with some of its related aromatic amines, highlighting the importance of the specific substitution pattern.

| Compound Name | CAS Number | Molecular Formula | Key Biological/Chemical Features |

| This compound | 55730-09-1 | C₈H₁₀N₂O₃ | Subject of this article. sigmaaldrich.com |

| 2-Nitroaniline | 88-74-4 | C₆H₆N₂O₂ | Non-mutagenic in several bacterial assays; low acute toxicity. oecd.org |

| 2-Methyl-5-nitroaniline | 99-55-8 | C₇H₈N₂O₃ | Derivatives show antimicrobial activity; used in dye synthesis. researchgate.netchemicalbook.com |

| 2-Methoxy-4-nitroaniline | 96-96-8 | C₇H₈N₂O₃ | Studied for hypersensitivity, reproductive, and genotoxicity. nih.gov |

| 5-Methoxy-2-methyl-4-nitroaniline | 106579-00-4 | C₈H₁₀N₂O₃ | Isomer of the primary compound. nih.gov |

| 2-Methoxy-5-methyl-3-nitroaniline | 83604-27-7 | C₈H₁₀N₂O₃ | Isomer of the primary compound. chem960.com |

| 4-Fluoro-2-Methoxy-5-nitroaniline | 107347-84-4 | C₇H₇FN₂O₃ | Intermediate in the synthesis of a kinase inhibitor for cancer treatment. chemicalbook.com |

Interactive Data Table: Comparison of Related Aromatic Amines

This table is for informational purposes and is based on available data from the cited sources.

The subtle differences in the arrangement of the methoxy, methyl, and nitro groups among these isomers can lead to significant variations in their biological activities and toxicological profiles. Further detailed comparative studies are necessary to fully elucidate the structure-activity landscape of this class of compounds.

Environmental Chemistry and Degradation Pathways

Degradation under Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of recalcitrant organic pollutants like nitroanilines. researchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex molecules.

The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), is a prominent AOP for treating wastewater contaminated with nitroaromatic compounds. researchgate.net The fundamental mechanism involves the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. researchgate.net

The efficiency of Fenton oxidation for nitroaniline degradation is influenced by several key parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, and the initial concentration of the pollutant. researchgate.netnih.gov Studies on p-nitroaniline (PNA) have shown that the degradation is most rapid at a pH of 3.0. researchgate.netnih.govnih.gov At lower pH values, the formation of oxonium ions (H₃O₂⁺) and the scavenging of •OH by H⁺ can inhibit the reaction. researchgate.net Conversely, at pH values above 4.0, the precipitation of ferric hydroxides reduces the catalytic activity of iron ions. researchgate.net

Increasing the dosage of both H₂O₂ and Fe²⁺ generally enhances the degradation rate of PNA, although excessive H₂O₂ can also have an inhibitory effect. researchgate.netnih.gov The degradation efficiency can be substantial, with studies reporting over 98% removal of PNA within 30 minutes under optimal conditions. nih.gov A variation of this method, the solar photo-Fenton process, has demonstrated even higher oxidation power and a wider effective pH range. nih.govepa.gov

Table 1: Optimal Conditions for p-Nitroaniline (PNA) Degradation by Fenton and Photo-Fenton Processes

| Parameter | Fenton Process | Solar Photo-Fenton Process |

|---|---|---|

| Optimal pH | 3.0 researchgate.netnih.govnih.gov | 3.0 nih.govepa.gov |

| [H₂O₂]₀ | 10 mmol L⁻¹ nih.gov | 10 mmol L⁻¹ nih.gov |

| [Fe²⁺]₀ | 0.05 mmol L⁻¹ nih.gov | 0.05 mmol L⁻¹ nih.gov |

| Initial PNA Conc. | 0.072-0.217 mmol L⁻¹ nih.gov | 0.072-0.217 mmol L⁻¹ nih.gov |

| Temperature | 20°C nih.gov | 20°C nih.gov |

| Degradation Efficiency | >98% in 30 min nih.gov | >98% in 30 min nih.gov |

Kinetic studies of nitroaniline degradation by the Fenton process often show that the reaction follows pseudo-first-order kinetics. researchgate.net The apparent kinetic rate constant (k_ap) is influenced by the operational parameters. For instance, the k_ap for p-nitroaniline degradation increases with increasing concentrations of Fe²⁺ and H₂O₂ (up to a certain point) and with rising temperature. researchgate.netnih.gov However, the rate constant decreases with an increase in the initial concentration of p-nitroaniline. researchgate.netnih.gov

The activation energy for the degradation of p-nitroaniline by Fenton oxidation has been determined to be 53.96 kJ mol⁻¹. researchgate.netnih.gov This value, derived from the Arrhenius expression, provides insight into the temperature dependence of the reaction rate. The elucidation of reaction pathways is complex, but it is generally accepted that the process is initiated by the electrophilic attack of hydroxyl radicals on the electron-rich aromatic ring.

Table 2: Kinetic Data for p-Nitroaniline (PNA) Degradation by Fenton Oxidation

| Parameter | Observation |

|---|---|

| Reaction Order | Pseudo-first-order researchgate.net |

| Effect of [Fe²⁺] | k_ap increases with increasing [Fe²⁺] researchgate.net |

| Effect of [H₂O₂] | k_ap increases with increasing [H₂O₂] (with potential inhibition at high levels) researchgate.net |

| Effect of Initial [PNA] | k_ap decreases with increasing initial [PNA] researchgate.net |

| Effect of Temperature | k_ap increases with increasing temperature researchgate.net |

| Activation Energy (Ea) | 53.96 kJ mol⁻¹ researchgate.netnih.gov |

Biotransformation and Biodegradation in Environmental Matrices

The microbial transformation of nitroaromatic compounds is a key process in their natural attenuation in soils and sediments. These processes can occur under both aerobic and anaerobic conditions and involve a variety of microbial species.

Nitroanilines can be biodegraded under both aerobic and anaerobic conditions, though the pathways differ significantly. nih.govplos.org Anaerobic degradation often proceeds through the reduction of the nitro group to form corresponding aromatic amines. researchgate.net This reductive pathway is often the initial step in the breakdown of azo dyes, which can generate nitroaniline metabolites. researchgate.net

Aerobic degradation pathways for nitroanilines have also been identified. For example, a Pseudomonas sp. strain has been shown to aerobically degrade N-methyl-4-nitroaniline, utilizing it as a sole source of carbon and energy. nih.govplos.org In soil microcosm studies, the aerobic degradation of m-nitroaniline by indigenous microorganisms has been observed, with the formation of intermediates like 4-nitroaniline (B120555) and 4-aminophenol. researchgate.net

The microbial metabolism of nitroaromatic compounds is a critical area of research for bioremediation. A key enzymatic process is nitroreduction, where the nitro group (-NO₂) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govplos.org This process is particularly important under anaerobic conditions and can be carried out by a wide range of bacteria, including sulfate-reducing bacteria. researchgate.net

Under aerobic conditions, some bacteria have evolved pathways to degrade nitroanilines. For instance, a Rhodococcus sp. strain was reported to degrade 4-nitroaniline via oxidative hydroxylation to form 4-aminophenol, which was then further degraded to 1,2,4-benzenetriol. nih.gov It should be noted that some studies in this area have been retracted, highlighting the need for careful validation of findings. plos.org The ability of certain Pseudomonas strains to utilize nitroanilines as a sole carbon and nitrogen source underscores the metabolic diversity of soil microorganisms. researchgate.netnih.gov

Formation of Azo Dimers and Other Secondary Transformation Products

Research on the degradation of the structurally similar compound 4-methoxy-2-nitroaniline (B140478) (4M2NA) has identified several intermediates, although not explicitly azo dimers. rsc.orgrsc.org The degradation of 4M2NA through Fenton oxidation, an advanced oxidation process, resulted in nineteen identified reaction intermediates. rsc.orgrsc.org The primary degradation pathways involved the destruction of the nitro, amino, and methoxy (B1213986) functional groups, as well as the benzene (B151609) ring itself. rsc.orgrsc.org While azo dimer formation was not reported in this specific oxidative degradation study, the potential for their formation under different environmental conditions, such as microbial metabolism, cannot be ruled out. The anaerobic degradation of nitroaromatic compounds often involves the reduction of the nitro group to a hydroxylamino or amino group, which can then undergo condensation reactions to form azo and azoxy compounds. nih.gov

Table 1: Potential Secondary Transformation Products of 4-Methoxy-5-methyl-2-nitroaniline based on Analogous Compounds

| Transformation Product Type | Potential Formation Pathway | Environmental Significance |

| Azo Dimers | Condensation of amino and/or nitroso intermediates under reducing conditions. | Can be persistent and may have different toxicity profiles compared to the parent compound. |

| Hydroxylated Derivatives | Introduction of hydroxyl groups onto the aromatic ring via microbial or chemical oxidation. | May increase water solubility and susceptibility to further degradation. |

| De-alkylation Products | Removal of the methyl or methoxy group. | Alters the polarity and potential bioavailability of the compound. |

| Ring Cleavage Products | Breakdown of the aromatic ring structure, leading to smaller aliphatic molecules. | Represents a significant step towards complete mineralization. |

Photodegradation and Hydrolysis Studies under Environmental Conditions

Specific experimental data on the photodegradation and hydrolysis of this compound is limited. However, the general behavior of nitroaromatic compounds and substituted anilines in aquatic environments can provide insights into its likely fate.

Photodegradation: Nitroaromatic compounds can undergo photodegradation in the presence of sunlight. nih.govrsc.org The process can be direct, through the absorption of light by the compound itself, or indirect, mediated by other photochemically generated reactive species in the water, such as hydroxyl radicals. nih.gov Studies on the photodegradation of nitrobenzene (B124822) and nitrophenols have shown that the process follows first-order kinetics, with the formation of various intermediates including hydroxylated derivatives and ring cleavage products. nih.gov The presence of a methoxy group on the aromatic ring, as in this compound, may influence the rate and pathway of photodegradation.

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Most amines are resistant to hydrolysis in aqueous solutions. nih.gov Substituted anilines, particularly those with stable aromatic rings, are generally not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions. nih.gov Therefore, hydrolysis is likely a minor degradation pathway for this compound in the environment.

Environmental Fate Modeling and Predictive Analysis for Persistency

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistency of chemicals. tandfonline.comresearchgate.netnih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior.

For this compound, QSAR models could be used to predict key parameters such as:

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil organic matter. A high Koc value would suggest lower mobility in soil and a higher potential for accumulation in sediments.

Bioconcentration Factor (BCF): This value estimates the potential for a chemical to accumulate in aquatic organisms.

Biodegradation Half-life: This provides an estimate of the time it takes for half of the chemical to be broken down by microorganisms.

The persistence of a chemical in the environment is a function of its resistance to various degradation processes. Based on the general characteristics of nitroaromatic compounds, this compound may exhibit some degree of persistence. The nitro group can make the aromatic ring less susceptible to electrophilic attack, a common step in microbial degradation. nih.gov However, various microorganisms have evolved pathways to degrade nitroaromatic compounds under both aerobic and anaerobic conditions. dtic.milcswab.org

Predictive models, such as the OPEn structure-activity/property Relationship App (OPERA), have been developed to estimate the environmental fate of a wide range of chemicals and are compliant with OECD guidelines. osti.gov Applying such models to this compound could provide valuable, albeit predictive, insights into its environmental persistence.

Future Research Directions and Translational Perspectives

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

A foundational step in unlocking the potential of 4-Methoxy-5-methyl-2-nitroaniline is to establish a comprehensive understanding of its fundamental properties. Future research should prioritize the integration of sophisticated experimental techniques with advanced computational modeling.

Experimentally, the growth of high-quality single crystals is paramount. Techniques like the slow evaporation method, which has been successfully used for the related compound 4-methoxy-2-nitroaniline (B140478), could be adapted. researchgate.net Once obtained, a full structural elucidation using single-crystal X-ray diffraction (XRD) would confirm its crystal system, space group, and precise molecular geometry. researchgate.net Powder XRD analysis would further characterize the crystalline nature of the bulk material. researchgate.net

Spectroscopic analyses are crucial for understanding its molecular vibrations and electronic transitions. Fourier transform infrared (FTIR) and FT-Raman spectroscopy will identify the characteristic functional groups and their interactions within the crystal lattice. researchgate.net UV-Visible absorption spectroscopy will determine its optical transparency and cutoff wavelength, which are critical parameters for potential optical applications. researchgate.net

Computationally, methods such as Density Functional Theory (DFT) can be employed to correlate experimental findings with theoretical models. These simulations can predict molecular structure, vibrational frequencies, and electronic properties. Advanced wavefunction analyses could be used to visualize intramolecular and intermolecular interactions, providing deep insights into the forces governing its crystal packing and, consequently, its physical properties. researchgate.net This combined approach ensures that experimental data is supported by a robust theoretical framework, enabling a predictive understanding of the compound's behavior.

Development of Targeted Synthetic Strategies for Novel Analogues

The development of efficient, safe, and sustainable synthetic routes is essential for both current research and future industrial-scale production. For the related compound 4-methoxy-2-nitroaniline, traditional batch syntheses involving acetylation, nitration, and hydrolysis are known, but these often suffer from long reaction times and safety concerns. google.com

A significant future direction is the adoption of continuous flow reactor technology for the synthesis of this compound. google.com This approach offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, leading to higher yields, improved selectivity, and a reduction in by-products. google.com Research should focus on optimizing a multi-step continuous flow process, minimizing the need for isolation and purification of intermediates. google.com

Furthermore, targeted synthetic strategies should be developed to create a library of novel analogues. The existing functional groups—amino, methoxy (B1213986), and nitro—serve as handles for chemical modification. For instance, N-alkylation of the amino group, as demonstrated in the synthesis of N-Methyl-4-methoxy-2-nitroaniline, can be explored to tune solubility and biological activity. The synthesis of fluorinated analogues, such as 4-Fluoro-2-Methoxy-5-nitroaniline, has proven critical in developing pharmaceutical intermediates. chemicalbook.com Creating a diverse set of derivatives by altering substituents on the aromatic ring will be key to structure-activity relationship (SAR) studies for both material and biological applications.

Exploration of Undiscovered Material Applications and Functional Devices

Aromatic nitroaniline compounds are well-known for their potential in materials science, particularly in the field of nonlinear optics (NLO). The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups creates a significant molecular dipole moment, which is a prerequisite for second-order NLO activity. Research on the isomer 2-methoxy-4-nitroaniline (B147289) has already confirmed its potential for optical applications. researchgate.net

Future investigations should therefore focus on:

Crystal Growth and Characterization: Growing large, high-quality single crystals of this compound to assess their NLO properties.

NLO Property Measurement: Quantifying the second-harmonic generation (SHG) efficiency of the compound and comparing it to established NLO materials like KDP.

Device Prototyping: Exploring the potential for integrating this material into functional devices such as optical switches, frequency converters, and electro-optic modulators.

Beyond NLO, the compound's semiconducting properties, stemming from its conjugated π-electron system, should be investigated. This could open up applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), areas where functionalized aromatic molecules are of great interest. researchgate.net

Deeper Elucidation of Biological Mechanisms for Potential Therapeutic Development

The structural similarity of this compound to known pharmaceutical building blocks makes it an intriguing candidate for therapeutic development. The related compound 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole (B731) and the antimalarial drug Primaquine. google.compunagri.com Moreover, 4-Fluoro-2-Methoxy-5-nitroaniline is a crucial intermediate for Mereletinib, a kinase inhibitor developed for cancer treatment. chemicalbook.com

This precedent suggests two primary research avenues:

Scaffold for Drug Discovery: Utilize this compound as a foundational scaffold for synthesizing new chemical entities. Its analogues could be screened for a variety of biological activities, including but not limited to kinase inhibition, antimicrobial, and anti-inflammatory properties.

Toxicological and Mechanistic Studies: A thorough understanding of the compound's interaction with biological systems is critical. The toxicity of related nitroanilines necessitates a cautious approach. nih.gov Future work must involve in-vitro and in-vivo studies to elucidate its metabolic pathways, identify potential metabolites, and assess its genotoxicity and cytotoxicity. Understanding these mechanisms is essential not only for potential therapeutic development but also for establishing a comprehensive safety profile.

The table below outlines prospective research areas for biological evaluation.

| Research Area | Objective | Key Methodologies | Potential Therapeutic Target |

|---|---|---|---|

| Kinase Inhibition Screening | To identify potential anti-cancer activity by screening against a panel of protein kinases. | Enzymatic assays, cell viability assays (e.g., MTT), molecular docking. | Oncogenic kinases (e.g., EGFR, BRAF). chemicalbook.com |

| Antimicrobial Activity | To assess efficacy against pathogenic bacteria and fungi. | Minimum Inhibitory Concentration (MIC) assays, biofilm inhibition studies. | Drug-resistant bacterial strains. |

| Metabolism and Toxicology | To understand how the compound is processed in the body and evaluate its safety profile. | In-vitro metabolism with liver microsomes, Ames test for mutagenicity, cytotoxicity assays. nih.gov | Cytochrome P450 enzymes. nih.gov |

| Anti-parasitic Evaluation | To test for activity against parasites, inspired by its relation to Primaquine. punagri.com | In-vitro culture assays against parasites like Plasmodium falciparum. | Malaria, leishmaniasis. |

Advanced Environmental Remediation Technologies and Sustainable Chemical Processes

With any chemical compound considered for broader use, its environmental impact must be a key research focus. Nitroaromatic compounds can be persistent environmental pollutants, and 4-methoxy-2-nitroaniline has been designated a priority pollutant that contaminates groundwater at some industrial sites. mdpi.com

Future research on this compound should proactively address its environmental lifecycle:

Biodegradation Studies: Investigating its susceptibility to microbial degradation under various environmental conditions (aerobic, anaerobic) to understand its persistence.

Remediation Technology Development: Designing and testing remediation strategies for contaminated soil and water. Field studies on 4-methoxy-2-nitroaniline have shown that washing the aquifer with eluting agents like n-propanol or specific surfactant mixtures can significantly enhance removal. mdpi.comresearchgate.net Similar lab- and pilot-scale studies would be invaluable for its 5-methyl analogue.

Sustainable Processes: As mentioned, shifting synthesis towards green chemistry principles, such as continuous flow manufacturing, is crucial. google.com This not only improves safety and efficiency but also minimizes waste generation, reducing the potential for environmental release from the outset. Preventing contamination is the most effective environmental strategy.

常见问题

Basic Research Question

- FT-IR : The nitro group (-NO₂) exhibits asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹. Methoxy (-OCH₃) shows C-O stretching at ~1250 cm⁻¹, while the methyl group (-CH₃) gives C-H bending at ~1380 cm⁻¹.

- Raman : Enhanced signals for nitro and methoxy groups due to polarizability, with distinct peaks at ~880 cm⁻¹ (NO₂ scissoring) and ~640 cm⁻¹ (C-S stretching in impurities, if present).

- UV-Vis : Absorption maxima (~350–400 nm) arise from π→π* transitions in the nitro-aromatic system. Solvent polarity shifts (e.g., acetone vs. water) can validate charge-transfer interactions .

What are the challenges in optimizing reduction reactions of the nitro group in this compound?

Advanced Research Question

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) of the nitro group to an amine requires careful control to avoid over-reduction or dehalogenation. For example:

- Catalytic Hydrogenation : Selectivity issues arise if the methoxy group undergoes demethylation under high-pressure H₂.

- Sn/HCl : Acidic conditions may protonate the amino group, leading to undesired side reactions.